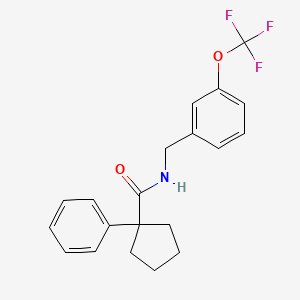

(Phenylcyclopentyl)-N-((3-(trifluoromethoxy)phenyl)methyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

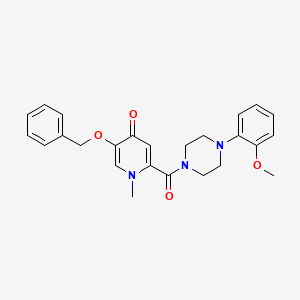

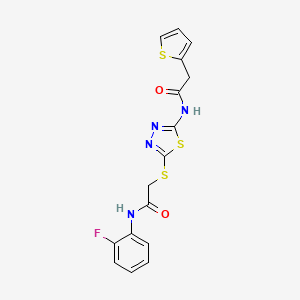

The compound you’re interested in contains several functional groups. The phenylcyclopentyl part refers to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) attached to a cyclopentyl group (a ring of 5 carbon atoms). The N-((3-(trifluoromethoxy)phenyl)methyl)formamide part refers to a formamide group (a functional group derived from formic acid) attached to a phenyl group that has a trifluoromethoxy group (an oxygen atom bonded to a carbon atom that is in turn bonded to three fluorine atoms) at the 3-position .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The phenyl rings could participate in π-π stacking interactions, and the trifluoromethoxy group could be involved in hydrogen bonding .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s polarity and potentially its boiling point .Scientific Research Applications

Antibacterial Activity

The trifluoromethoxy group has been studied for its antibacterial properties . Compounds with this group, such as phenylboronic acids, have shown potential in combating bacterial strains like Escherichia coli and Bacillus cereus. The presence of the trifluoromethoxy group can influence the acidity of these compounds, which in turn affects their antibacterial efficacy .

Agrochemical Applications

Trifluoromethylpyridines, which share a similar trifluoromethoxy functional group, are key structural motifs in agrochemicals. They are used to protect crops from pests, with over 20 agrochemicals containing this group having acquired ISO common names. The unique physicochemical properties of the fluorine atom contribute to the biological activities of these derivatives .

Pharmaceutical Industry

The trifluoromethoxy group is also significant in the pharmaceutical industry. It’s found in several pharmaceutical and veterinary products, with many candidates currently undergoing clinical trials. The group’s unique characteristics enhance the biological activity of pharmaceuticals .

Synthesis of Organic Compounds

In organic chemistry, the trifluoromethoxy group is utilized in the synthesis of various organic compounds. Its introduction into molecules can significantly alter their properties, making them useful for a wide range of applications, including the development of new medicinal compounds .

Pesticide Development

The trifluoromethoxy group is a common feature in the development of pesticides. It’s particularly prevalent in compounds containing a trifluoromethyl group, which are used extensively in aromatic compounds for pest control .

Material Science

In material science, the trifluoromethoxy group’s unique properties are leveraged to develop functional materials with specific desired characteristics. This includes altering the physical properties of materials to suit particular applications .

Future Directions

properties

IUPAC Name |

1-phenyl-N-[[3-(trifluoromethoxy)phenyl]methyl]cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO2/c21-20(22,23)26-17-10-6-7-15(13-17)14-24-18(25)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIUVXPIFUDMHQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Phenylcyclopentyl)-N-((3-(trifluoromethoxy)phenyl)methyl)formamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2873896.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2873908.png)

![(1S,2R,5R)-4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2873914.png)

![1-(4-((4-Ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B2873915.png)